![molecular formula C19H10Cl2F6N4O2 B3035402 3-氯-N-(3-{[3-氯-5-(三氟甲基)-2-吡啶基]氧基}苯基)-N'-羟基-5-(三氟甲基)-2-吡啶甲酰胺 CAS No. 320420-48-2](/img/structure/B3035402.png)

3-氯-N-(3-{[3-氯-5-(三氟甲基)-2-吡啶基]氧基}苯基)-N'-羟基-5-(三氟甲基)-2-吡啶甲酰胺

描述

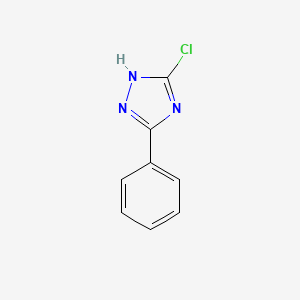

3-chloro-N-(3-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)-N’-hydroxy-5-(trifluoromethyl)-2-pyridinecarboximidamide , commonly known as fluazinam , is a broad-spectrum fungicide used in agriculture. Its chemical structure consists of a complex arrangement of chlorine, fluorine, and nitrogen atoms, making it an intriguing compound for study . Let’s explore further.

Synthesis Analysis

The synthesis of fluazinam involves intricate steps, including the assembly of its pyridine and phenyl rings, as well as the introduction of chloro, trifluoromethyl, and hydroxy functional groups. Researchers have developed synthetic routes to produce this compound, aiming for high purity and yield. Detailed studies on its synthesis pathways are available in scientific literature .

Molecular Structure Analysis

Fluazinam’s molecular formula is C₁₃H₄Cl₂F₆N₄O₄ , with a relative molecular mass of 465.1 g/mol . Its IUPAC name is 3-chloro-N-(3-chloro-5-trifluoromethyl-2-pyridyl)-trifluoro-2,6-dinitro-p-toluidine . The structural arrangement of its atoms plays a crucial role in its fungicidal properties.

Chemical Reactions Analysis

Fluazinam’s chemical behavior involves interactions with other compounds, such as enzymes or cellular components in fungi. Investigating its reactivity, stability, and degradation pathways is essential for understanding its mode of action and potential side effects. Researchers have explored its reactions under various conditions .

科学研究应用

杂草控制和植物生长

- 该化合物已被研究其在花生等作物中出苗后杂草控制方面的有效性,表明其施用时间和施用量对于有效的杂草管理和提高作物产量至关重要 (Grichar 和 Boswell,1986 年)。

- 另一项研究评估了类似化合物在各种施用因素中的植物毒性,突出了载体体积和液滴大小对功效的影响 (Buhler 和 Burnside,1984 年)。

- 杂草管理方面的研究表明,某些除草剂(包括类似化合物)在用于地被植物和木本景观植物时是有效的 (Coffman 和 Frank,1987 年)。

化学合成和改性

- 研究探索了该化合物的各种衍生物和类似物的合成,重点关注氟的引入、嘧啶环的修饰以及特定基团对生物活性的重要性 (Palanki 等人,2000 年)。

- 还对氘标记类似物的合成进行了研究,用于稳定同位素研究,这对于追踪和研究此类化合物在各种环境中的行为非常重要 (Bartels 和 Gatling,1990 年)。

- 已经研究了由氟代芳族二胺单体(包括该化合物的衍生物)衍生的新型聚酰亚胺的制备,突出了在高性能材料中的应用 (Yin 等人,2005 年)。

杀菌和生物活性研究

- 该化合物已被纳入专注于新型杀菌活性的研究中,显示出对各种植物病害的广谱有效性 (Yu 等人,2006 年)。

- 已经分析了其结构类似物的晶体结构和相互作用,提供了对它们的稳定性和在生物活性化合物中的潜在应用的见解 (Li 等人,2005 年)。

作用机制

Fluazinam acts as an arylaminopyridine fungicide. It inhibits fungal respiration by targeting the complex III of the electron transport chain . By disrupting energy production, it effectively controls fungal growth and prevents disease development in crops. Understanding its precise mode of action aids in optimizing its application .

属性

IUPAC Name |

3-chloro-N'-[3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]-N-hydroxy-5-(trifluoromethyl)pyridine-2-carboximidamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H10Cl2F6N4O2/c20-13-4-9(18(22,23)24)7-28-15(13)16(31-32)30-11-2-1-3-12(6-11)33-17-14(21)5-10(8-29-17)19(25,26)27/h1-8,32H,(H,30,31) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCCPPKAPWIAODZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)OC2=C(C=C(C=N2)C(F)(F)F)Cl)N=C(C3=C(C=C(C=N3)C(F)(F)F)Cl)NO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H10Cl2F6N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

511.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-chloro-N-(3-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)-N'-hydroxy-5-(trifluoromethyl)-2-pyridinecarboximidamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(Aminooxy)methyl]-1,4-dichlorobenzene hydrochloride](/img/structure/B3035319.png)

![2,2-bis(4-fluorophenyl)-2-hydroxy-N-[3-(trifluoromethyl)benzyl]-1-ethanaminium chloride](/img/structure/B3035320.png)

![2-[(2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)amino]-5-(trifluoromethyl)benzenaminium chloride](/img/structure/B3035322.png)

![1-[(13S,17R)-11,15-Dioxa-16-azatetracyclo[8.7.0.02,7.013,17]heptadeca-1(10),2,4,6,8-pentaen-16-yl]-2-piperidin-1-ylethanone](/img/structure/B3035326.png)

![5-chloro-4-{[(2,5-dimethylphenyl)sulfanyl]methyl}-1-methyl-3-phenyl-1H-pyrazole](/img/structure/B3035329.png)

![[5-[(4-chlorophenyl)sulfanyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl acetate](/img/structure/B3035333.png)

![1-(5-Chloro-1,3-dimethylpyrazol-4-yl)sulfonyl-4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazine](/img/structure/B3035334.png)

![5-[(2-chlorophenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazole-4-carbaldehyde](/img/structure/B3035336.png)

![{5-[(4-chlorophenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazol-4-yl}methyl 2,6-dichlorophenyl ether](/img/structure/B3035339.png)

![4-(chloromethyl)-5-[(2,6-dichlorophenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazole](/img/structure/B3035340.png)

![5-chloro-4-{[(4-methoxyphenyl)sulfanyl]methyl}-1-methyl-3-{[(4-methylphenyl)sulfanyl]methyl}-1H-pyrazole](/img/structure/B3035342.png)